Bis(2-methylphenyl)methanol

Description

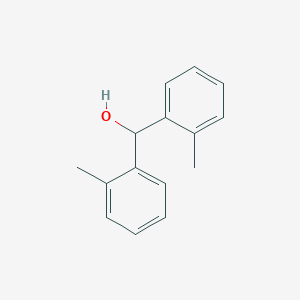

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZNYQJRUZQVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of Bis 2 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Bis(2-methylphenyl)methanol, with the chemical formula C₁₅H₁₆O and CAS Number 2845-91-2, NMR analysis is essential for unambiguous structural confirmation. pharmaffiliates.com

While specific experimental spectral data for this compound is not widely available in public databases, a theoretical analysis based on its structure allows for the prediction of its NMR spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In a ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each chemically unique proton in the molecule. Based on the structure, which features two equivalent o-tolyl groups attached to a central carbinol carbon, the following proton environments are anticipated:

Aromatic Protons (Ar-H): The two tolyl groups contain a total of eight aromatic protons. Due to the substitution pattern, these protons are not chemically equivalent and would be expected to appear as a complex series of multiplets in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the specific coupling constants between adjacent and non-adjacent protons on the aromatic rings.

Methine Proton (CH-OH): The single proton attached to the carbon bearing the hydroxyl group is a methine proton. This proton is expected to produce a singlet in the region of 5.5 to 6.0 ppm. Its coupling with the hydroxyl proton may or may not be observed, depending on the solvent and the rate of proton exchange.

Hydroxyl Proton (OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable, depending on factors like solvent, concentration, and temperature. It can appear over a wide range from approximately 1.5 to 5.0 ppm. Deuterium exchange (adding D₂O) can be used to confirm this signal, as it would cause the peak to disappear.

Methyl Protons (CH₃): The two methyl groups on the tolyl rings are chemically equivalent due to the molecule's symmetry. They would give rise to a single, sharp singlet in the upfield region of the spectrum, expected around 2.3 ppm, integrating to six protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 8H | Aromatic (Ar-H) |

| ~ 5.5 - 6.0 | Singlet | 1H | Methine (CH-OH) |

| ~ 2.3 | Singlet | 6H | Methyl (CH₃) |

| Variable | Broad Singlet | 1H | Hydroxyl (OH) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the symmetric this compound, a reduced number of signals is expected compared to the total number of carbon atoms.

Aromatic Carbons (Ar-C): Each tolyl group has six aromatic carbons. Due to symmetry, these would result in six distinct signals. The carbons directly attached to the central methine carbon (ipso-carbons) and the carbons bearing the methyl groups would have unique chemical shifts. The remaining aromatic CH carbons would account for the other signals, typically appearing in the 125-145 ppm range.

Methine Carbon (CH-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the range of 70-80 ppm.

Methyl Carbons (CH₃): The two equivalent methyl carbons would produce a single signal in the upfield region of the spectrum, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 140 - 145 | Quaternary | Aromatic (C-CHOH) |

| ~ 135 - 140 | Quaternary | Aromatic (C-CH₃) |

| ~ 125 - 130 | CH | Aromatic (Ar-CH) |

| ~ 70 - 80 | CH | Methine (CH-OH) |

| ~ 20 - 25 | CH₃ | Methyl (CH₃) |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for confirming the complex structural assignments of molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be particularly useful in assigning the complex multiplets in the aromatic region by showing which protons are adjacent to one another on the phenyl rings. It would also confirm the lack of coupling for the methine, methyl, and hydroxyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methyl proton singlet (~2.3 ppm) and the methyl carbon signal (~20-25 ppm), and another between the methine proton (~5.5-6.0 ppm) and the methine carbon (~70-80 ppm).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of sharp peaks just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations result in several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the C-OH group is expected to produce a strong absorption band in the 1000-1260 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3010 - 3100 | Medium, Sharp | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1000 - 1260 | Strong | C-O Stretch | Alcohol (Secondary) |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the phenyl rings, typically around 1000 cm⁻¹, would be expected to be strong in the Raman spectrum. The aromatic C=C stretching bands between 1580 and 1610 cm⁻¹ are also characteristically strong.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in Raman spectra, often appearing as strong bands in the 2800-3100 cm⁻¹ region.

Skeletal Vibrations: The carbon framework of the molecule would produce a complex pattern of signals in the fingerprint region (<1500 cm⁻¹), providing a unique identifier for the compound.

While the hydroxyl group's O-H stretch is a dominant feature in the IR spectrum, it is typically a weak and broad signal in the Raman spectrum of hydrogen-bonded alcohols.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a fundamental technique for probing the electronic structure of molecules. It provides insights into the types of electron transitions that occur when a molecule absorbs light energy.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its aromatic rings and the non-bonding electrons of the hydroxyl group. The presence of two phenyl rings gives rise to characteristic absorptions in the UV region.

The principal electronic transitions expected for this molecule are π → π* and n → π*. uzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. uzh.ch They are characteristic of molecules with π-systems, such as the benzene (B151609) rings in this compound. These transitions are typically strong, resulting in high molar absorptivity. uzh.ch

n → σ and n → π Transitions:** The oxygen atom of the hydroxyl group possesses lone pairs of non-bonding electrons (n electrons). These electrons can be excited to an anti-bonding σ* orbital (n → σ) or an anti-bonding π orbital (n → π). uzh.chlibretexts.org Transitions involving non-bonding electrons are generally of lower energy than σ → σ transitions and can be observed in the UV-Vis range. uzh.ch

The specific wavelengths (λmax) of these absorptions are influenced by the solvent and the substitution on the aromatic rings. The two methyl groups (o-tolyl groups) may cause a slight shift in the absorption maxima compared to an unsubstituted benzhydrol molecule due to their electron-donating inductive effects. The analysis is typically performed by dissolving the compound in a suitable UV-transparent solvent, such as methanol or ethanol. researchgate.netresearchgate.net

| Expected Electronic Transition | Associated Functional Group | Typical Spectral Region |

| π → π | Phenyl Rings | Ultraviolet (UV) |

| n → π | Hydroxyl Group / Phenyl Rings | Ultraviolet (UV) |

| n → σ* | Hydroxyl Group | Far Ultraviolet (UV) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gsconlinepress.com It is an ideal method for assessing the purity of volatile compounds like this compound and confirming its molecular weight. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. nih.gov As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This process generates a positively charged molecular ion (M+•) and various fragment ions. The molecular weight of this compound is 212.29 g/mol , and its mass spectrum would be expected to show a molecular ion peak at an m/z value of approximately 212. molport.com The fragmentation pattern provides a unique fingerprint that can confirm the structure.

| Ion | m/z (Expected) | Possible Identity/Origin |

| [C₁₅H₁₆O]+• | 212 | Molecular Ion (M+•) |

| [C₁₅H₁₅O]+ | 211 | Loss of a hydrogen atom [M-H]+ |

| [C₈H₉O]+ | 121 | Cleavage yielding a methylbenzoyl fragment |

| [C₇H₇]+ | 91 | Tropylium ion (from a tolyl group) |

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound, with a molecular formula of C₁₅H₁₆O, HRMS can differentiate it from other compounds that might have the same nominal mass but a different elemental composition. scirp.org Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry are commonly used for HRMS analysis. researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆O |

| Average Mass | 212.292 g/mol |

| Monoisotopic (Exact) Mass | 212.120115 u |

| Expected HRMS Result (e.g., [M+H]+) | 213.12792 u |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com

Single crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com This analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not available, the structure of the closely related analogue, (2-methylphenyl)(phenyl)methanol, provides significant insight into the expected molecular conformation and packing. researchgate.net In the crystal structure of this analogue, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 87.78 (8)°. researchgate.net The crystal packing is characterized by a hexameric arrangement of molecules linked by a ring of six O—H···O hydrogen bonds. researchgate.net This demonstrates the type of detailed structural information that SCXRD can provide.

The following table presents the crystallographic data obtained for the analogue (2-methylphenyl)(phenyl)methanol. researchgate.net

| Parameter | (2-methylphenyl)(phenyl)methanol |

| Crystal Data | |

| Chemical Formula | C₁₄H₁₄O |

| Formula Weight (Mr) | 198.25 |

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 23.013 (2) |

| c (Å) | 10.6067 (11) |

| V (ų) | 4864.8 (7) |

| Z | 18 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Refinement | |

| R-factor (R₁) | 0.045 |

| wR-factor (wR₂) | 0.121 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed research findings and data tables for the bond lengths, bond angles, and dihedral angles of this compound are not available in the public scientific literature based on the conducted search.

Investigation of Intramolecular Hydrogen Bonding and Conformational Preferences

Specific research investigating the intramolecular hydrogen bonding and unique conformational preferences of this compound could not be identified. While general principles of hydrogen bonding and steric hindrance in similar substituted methanol compounds can be inferred, specific experimental or computational data for this molecule is absent from the searched literature.

Computational and Theoretical Investigations of Bis 2 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. libretexts.orgacs.org DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. libretexts.org For a molecule like Bis(2-methylphenyl)methanol, DFT would be the method of choice for geometry optimization, spectroscopic prediction, and reactivity analysis.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. google.com This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has two rotatable phenyl rings and a hydroxyl group, multiple stable conformations (conformers) may exist. researchgate.net

A conformational analysis would be performed to identify the various low-energy conformers and determine their relative stabilities. This process involves systematically rotating the single bonds—specifically the C-C bonds connecting the phenyl rings to the central carbinol carbon and the C-O bond of the alcohol—and performing a geometry optimization for each starting structure. The conformer with the lowest calculated energy is the global minimum and represents the most stable structure of the molecule. The relative energies of other conformers provide insight into the molecule's flexibility and the energy barriers between different shapes.

Illustrative Data: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 60° | 0.00 |

| 2 | 180° | 1.52 |

| 3 | -60° | 0.89 |

Note: This table is for illustrative purposes to show what a conformational analysis would yield. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Once the optimized geometry of the most stable conformer is obtained, its spectroscopic properties can be predicted.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. researcher.life The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculated shifts are typically compared against an internal standard (like Tetramethylsilane, TMS) and can help assign experimental signals and confirm the proposed molecular structure. libretexts.orglibretexts.org

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of this compound can be calculated by computing the second derivatives of the energy with respect to atomic positions. scilit.com This analysis yields a set of vibrational frequencies and their corresponding modes (e.g., C-H stretching, O-H bending). These theoretical frequencies are often scaled by an empirical factor to better match experimental data, aiding in the interpretation of experimental IR and Raman spectra.

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net These predictions are crucial for understanding the electronic structure and photophysical properties of the molecule.

Illustrative Data: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (Carbinol C) | 75.8 ppm |

| ¹H NMR Chemical Shift (OH proton) | 2.5 ppm |

| Vibrational Frequency (O-H stretch) | 3650 cm⁻¹ |

| UV-Vis λmax (in Methanol) | 265 nm |

Note: This table contains hypothetical data for illustrative purposes.

Elucidation of Electronic Structure and Reactivity Descriptors (HOMO-LUMO energies, Fukui functions)

The electronic properties and reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies: The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. dergipark.org.tr The LUMO is the orbital that most readily accepts an electron, indicating its electron acceptor capability. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. schrodinger.comumanitoba.ca A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.com

Illustrative Data: Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential values. wolfram.comresearchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are attractive to electrophiles. In this compound, this region would be concentrated around the oxygen atom of the hydroxyl group due to its lone pairs.

Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around the acidic hydrogen atom of the hydroxyl group.

Green and yellow regions denote areas of neutral or intermediate potential. researchgate.net

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. youtube.comnih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgnih.gov This method is particularly useful for studying delocalization effects, also known as hyperconjugation.

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the calculated wavefunction. uni-muenchen.dewikipedia.org It partitions the total electron density among the constituent atoms. tau.ac.il While known to be sensitive to the choice of basis set, it provides a straightforward, qualitative picture of the charge distribution. uni-muenchen.dewikipedia.org

For this compound, a Mulliken analysis would be expected to show a significant negative charge on the highly electronegative oxygen atom and positive charges on the carbinol carbon, the hydroxyl hydrogen, and to a lesser extent, the other hydrogen atoms. The carbon atoms of the phenyl rings would exhibit smaller, varied charges depending on their position. This charge distribution is fundamental to understanding the molecule's dipole moment and its electrostatic interactions.

Illustrative Data: Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Oxygen (hydroxyl) | -0.75 |

| Hydrogen (hydroxyl) | +0.45 |

| Carbon (carbinol) | +0.20 |

| Carbon (methyl) | -0.15 |

Note: This table contains hypothetical data for illustrative purposes as actual values are highly dependent on the basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. It is a computationally efficient approach for predicting properties related to a molecule's interaction with light, such as electronic absorption and emission spectra.

For a molecule like this compound, TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima in a UV-Visible spectrum. The theory also allows for the calculation of oscillator strengths, which relate to the intensity of these absorptions. By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT provides a detailed picture of how the electron distribution changes when the molecule absorbs energy and moves from its ground state to an excited state. This can reveal the nature of the transitions, such as whether they are localized on the phenyl rings (π–π* transitions) or involve other parts of the molecule. Furthermore, by optimizing the molecular geometry in the excited state, TD-DFT can be used to predict emission energies (fluorescence) and understand the structural relaxation that occurs after photoexcitation.

Analysis of Supramolecular Interactions

Hydrogen Bonding

Hydrogen bonding is a dominant intermolecular force in the crystal structure of compounds containing hydroxyl groups. While a specific crystallographic study for this compound is not available, the structure of the closely related compound, (2-Methylphenyl)(phenyl)methanol, provides a strong model for its interactions nih.gov.

In this analogue, the primary hydrogen bonding motif is the O—H⋯O interaction. The molecules self-assemble into a hexameric aggregate, where six molecules are linked by a ring of six O—H⋯O hydrogen bonds, forming a robust R66(12) loop nih.gov. This cooperative arrangement is a key stabilizing feature of the crystal packing. Weaker C—H⋯O interactions, where a hydrogen atom from a methyl group or a phenyl ring interacts with the oxygen atom of a neighboring molecule, are also anticipated to play a secondary role in stabilizing the three-dimensional structure. Due to the absence of nitrogen atoms, O—H⋯N bonds are not present in this compound.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O1—H1⋯O1 | 0.85 | 1.85 | 2.697 | 174 |

Pi-Stacking Interactions (π–π interactions)

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. The geometry of these interactions is critical, with common arrangements being face-to-face (sandwich) or offset (parallel-displaced).

In the crystal structure of the analogue (2-Methylphenyl)(phenyl)methanol, the two benzene (B151609) rings are oriented almost orthogonally to each other, with a dihedral angle of 87.78° nih.gov. This perpendicular arrangement is sterically enforced by the ortho-methyl group(s). Consequently, conventional parallel π–π stacking interactions between the rings of a single molecule are impossible. This steric hindrance from the ortho-substituents would also make it difficult for rings of adjacent molecules to adopt a close, parallel-displaced arrangement. Therefore, significant π–π stacking is not expected to be a primary stabilizing interaction in the crystal packing of this compound. Other, weaker interactions, such as C-H•••π interactions, may exist where a hydrogen from one molecule interacts with the face of a phenyl ring on another.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density, and various properties can be mapped onto this surface to highlight specific intermolecular contacts.

A key feature of this analysis is the normalized contact distance (dnorm), which is mapped onto the Hirshfeld surface. Red spots on the dnorm map indicate close intermolecular contacts that are shorter than the van der Waals radii, typically highlighting hydrogen bonds and other strong interactions. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance nih.gov.

| Contact Type | Typical Contribution (%) |

|---|---|

| H⋯H | ~40 - 65% |

| C⋯H/H⋯C | ~15 - 30% |

| O⋯H/H⋯O | ~5 - 25% |

Chemical Reactivity and Derivatization of Bis 2 Methylphenyl Methanol

Synthesis of Bis(2-methylphenyl)methanol Derivatives

Derivatization of this compound can be achieved at the central hydroxyl group or at the aromatic rings, allowing for the synthesis of a diverse range of analogues with modified properties.

The aromatic rings of this compound can be functionalized through electrophilic aromatic substitution to introduce nitro and halogen groups. These modifications significantly alter the electronic properties of the molecule.

Nitration: The introduction of a nitro group (–NO₂) typically involves treating the substrate with a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgyoutube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. youtube.comyoutube.comyoutube.com The directing effects of the existing substituents on the benzene (B151609) ring—the alkyl group (methyl) and the diarylmethanol moiety—guide the position of the incoming nitro group. Both are ortho-, para-directing groups. However, the significant steric bulk of the rest of the molecule can influence the final regiochemical outcome, often favoring the less hindered para-position relative to the methyl group.

Halogenation: Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Cl, Br). mt.com This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen-halogen bond and generate a more potent electrophile. libretexts.org The regioselectivity is again governed by the directing effects of the substituents and steric factors.

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Bis(4-nitro-2-methylphenyl)methanol |

| Bromination | Br₂, FeBr₃ | Bis(4-bromo-2-methylphenyl)methanol |

| Chlorination | Cl₂, AlCl₃ | Bis(4-chloro-2-methylphenyl)methanol |

The secondary alcohol group is a key site for derivatization, allowing for the formation of ethers and esters.

Ethers: Ethers can be synthesized via the Williamson ether synthesis. This method involves deprotonating the hydroxyl group of this compound with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether.

Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for a more rapid and often higher-yielding reaction under milder conditions, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Table 2: Derivatization of the Hydroxyl Group

| Derivative | Reaction Type | Reagents |

| Methyl Ether | Williamson Ether Synthesis | 1. NaH 2. CH₃I |

| Ethyl Ether | Williamson Ether Synthesis | 1. NaH 2. CH₃CH₂Br |

| Acetate Ester | Acylation | Acetic Anhydride, Pyridine |

| Benzoate Ester | Acylation | Benzoyl Chloride, Pyridine |

Stereochemical Aspects and Chiral Derivatization

While this compound itself is an achiral molecule, analogues where the two aromatic rings are not identical (e.g., (2-methylphenyl)(2-chlorophenyl)methanol) are chiral. The synthesis and separation of enantiomers of these chiral diarylmethanols are of significant interest.

The separation of a racemic mixture of a chiral bis(aryl)methanol analogue into its individual enantiomers is known as optical resolution. wikipedia.orglibretexts.orgchemeurope.com

Common strategies include:

Formation of Diastereomeric Salts: The racemic alcohol can be reacted with a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid) or a chiral amine. wikipedia.orgtcichemicals.com This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers of the original alcohol.

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation.

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution and the inherent loss of 50% of the material. wikipedia.org For chiral diarylmethanols, a primary approach is the catalytic asymmetric addition of an organometallic reagent to an aldehyde. acs.orgnih.govacs.org

For example, the synthesis of an enantiomerically enriched (2-methylphenyl)(phenyl)methanol could be achieved by the asymmetric addition of a phenyl organometallic reagent (like a phenylzinc or phenylboronic acid derivative) to 2-methylbenzaldehyde (B42018). This reaction is carried out in the presence of a chiral catalyst or ligand that controls the stereochemical outcome of the addition, leading to the preferential formation of one enantiomer over the other. acs.orgresearchgate.net Various chiral ligands, often based on amino alcohols or phosphoramides, have been developed to achieve high enantioselectivity in these transformations. acs.orgnih.govresearchgate.net

Table 3: Approaches for Obtaining Enantiomerically Pure Chiral Analogues

| Method | Description | Example |

| Optical Resolution | Separation of a racemic mixture. | Fractional crystallization of diastereomeric esters formed with (R)-mandelic acid. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Asymmetric addition of a phenylzinc reagent to 2-methylbenzaldehyde using a chiral amino thiol catalyst. acs.org |

Mechanisms of Derivatization Reactions

The derivatization of this compound primarily involves the reaction of its hydroxyl (-OH) group, which is characteristic of alcohols. The specific mechanisms of these reactions are dictated by the molecule's unique structure: it is a secondary alcohol where the carbinol carbon is bonded to two bulky 2-methylphenyl (o-tolyl) groups. This structure has two major implications for its reactivity:

Carbocation Stability : The central carbon is benzylic. Upon protonation of the hydroxyl group and subsequent loss of a water molecule, a secondary benzylic carbocation is formed. This carbocation is significantly stabilized through resonance, as the positive charge can be delocalized across both aromatic rings. This stability strongly favors reaction pathways that involve a carbocation intermediate, such as the SN1 mechanism. masterorganicchemistry.comyoutube.com

Steric Hindrance : The presence of two o-tolyl groups creates considerable steric bulk around the reactive hydroxyl group and the central carbon. This steric hindrance impedes the approach of nucleophiles, making mechanisms that require a backside attack, like the SN2 reaction, highly unfavorable. acs.orgresearchgate.net

Consequently, the derivatization of this compound is dominated by mechanisms that proceed through a planar, stabilized carbocation intermediate.

Nucleophilic Substitution (SN1) Mechanism

The conversion of the hydroxyl group into other functional groups (e.g., halides, ethers) typically follows a unimolecular nucleophilic substitution (SN1) pathway.

The general SN1 mechanism for this compound can be described in three steps:

Protonation of the Hydroxyl Group : In the presence of an acid catalyst, the hydroxyl group is protonated to form a good leaving group, water.

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable, secondary diarylmethyl carbocation. This is the rate-determining step of the reaction. The stability of this intermediate is the primary driving force for the SN1 pathway. masterorganicchemistry.com

Nucleophilic Attack : A nucleophile attacks the planar carbocation. Since the attack can occur from either face of the carbocation, if the carbon were chiral, this would lead to a racemic mixture of products.

Esterification Mechanisms

The formation of esters from this compound can be achieved through several methods, with the Fischer esterification being a common example when reacting with a carboxylic acid under acidic conditions.

The mechanism for Fischer esterification involves the following steps: chemguide.co.ukmasterorganicchemistry.com

Protonation of the Carboxylic Acid : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Alcohol : The hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water : A molecule of water is eliminated, and a protonated ester is formed.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Due to the steric hindrance from the o-tolyl groups, the rate of esterification may be slower compared to less hindered secondary alcohols.

Conversion to Alkyl Halides with Thionyl Chloride

The reaction of alcohols with thionyl chloride (SOCl₂) is a common method for synthesizing alkyl chlorides. For secondary alcohols like this compound, the reaction often proceeds through an internal nucleophilic substitution (SNi) mechanism, especially in the absence of a base like pyridine. masterorganicchemistry.comlibretexts.org

The SNi mechanism proceeds as follows:

Formation of a Chlorosulfite Intermediate : The alcohol attacks the thionyl chloride, displacing a chloride ion to form an alkyl chlorosulfite intermediate.

Internal Nucleophilic Attack : The chlorosulfite group decomposes, with the chloride ion attacking the carbon from the same face from which the leaving group is departing. This occurs via the formation of an intimate ion pair, where the carbocation and the leaving group are held closely together. This "internal return" of the nucleophile results in retention of stereochemical configuration. masterorganicchemistry.com

If a base such as pyridine is added, the mechanism typically shifts to SN2. The pyridine reacts with the chlorosulfite intermediate, displacing the chloride, which then performs a backside attack. masterorganicchemistry.com However, given the significant steric hindrance in this compound, an SN2 pathway would be highly disfavored, and the reaction would likely still proceed through an SN1 or SNi-like mechanism involving a carbocation.

Etherification Mechanisms

Acid-catalyzed dehydration is a common method for forming ethers from alcohols. For a sterically hindered secondary alcohol like this compound, the formation of a symmetrical ether is difficult. However, it can be converted to an unsymmetrical ether by reacting it with a less hindered primary alcohol (e.g., methanol) in the presence of a strong acid. masterorganicchemistry.comresearchgate.net

The mechanism follows an SN1 pathway:

Protonation : The hydroxyl group of this compound is protonated by the acid catalyst.

Carbocation Formation : The protonated alcohol loses a molecule of water to form the stable secondary benzylic carbocation.

Nucleophilic Attack : A molecule of the second, less-hindered alcohol (e.g., methanol) acts as a nucleophile and attacks the carbocation.

Deprotonation : The resulting protonated ether is deprotonated by a weak base (like another alcohol molecule or the conjugate base of the acid catalyst) to yield the final unsymmetrical ether.

Table 5.3.1: Representative Mechanistic Pathways in the Derivatization of this compound This table presents plausible mechanisms and typical conditions for derivatization reactions based on the chemical principles of secondary, sterically hindered benzylic alcohols. Specific experimental data for this compound is limited.

| Derivatization Reaction | Reagent(s) | Typical Catalyst | Plausible Mechanism | Key Intermediate |

| Esterification | Carboxylic Acid (R-COOH) | Conc. H₂SO₄ | Fischer Esterification | Protonated Carbonyl |

| Halogenation | Thionyl Chloride (SOCl₂) | None | SNi | Alkyl Chlorosulfite |

| Halogenation | Hydrobromic Acid (HBr) | None (Strong Acid) | SN1 | Diarylmethyl Carbocation |

| Etherification | Methanol (CH₃OH) | Conc. H₂SO₄ | SN1 | Diarylmethyl Carbocation |

Advanced Applications and Research Frontiers of Bis 2 Methylphenyl Methanol in Organic Synthesis

Bis(2-methylphenyl)methanol as a Key Intermediate in Complex Molecule Synthesis

In the realm of organic synthesis, the strategic value of an intermediate is often determined by its ability to introduce specific structural motifs into a larger, more complex molecule. While not a common starting material for natural product synthesis, this compound serves as a model diarylmethanol scaffold. Such structures are crucial intermediates in the synthesis of various pharmaceuticals and biologically active compounds. Benzhydrols (diphenylmethanols) and their derivatives are widely utilized as precursors for drugs like diphenhydramine (B27) and orphenadrine. nih.gov The core structure of this compound, featuring a central hydroxyl group flanked by two bulky phenyl rings, allows for its conversion into a variety of functional groups.

For instance, the hydroxyl group can be transformed into a leaving group, facilitating nucleophilic substitution reactions, or it can be oxidized to form the corresponding benzophenone (B1666685) derivative. The steric hindrance provided by the ortho-methyl groups can influence the stereochemical outcome of reactions at the carbinol center, a feature that can be exploited in diastereoselective synthesis pathways. The synthesis of complex alkaloids and polyketides often involves intermediates where precise stereochemistry and substitution patterns are paramount, and scaffolds derived from diarylmethanols can play a pivotal role in establishing these features. nih.govnih.gov

Utility in Catalyst Design and Ligand Development

The development of effective catalysts, particularly for asymmetric synthesis, relies heavily on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. The C2-symmetric nature of many high-performance ligands is a key design element.

This compound, with its inherent pro-C2-symmetric scaffold, is an attractive precursor for the development of chiral ligands. Although the compound itself is achiral, its structure is closely related to biaryl backbones that are central to widely successful chiral phosphine (B1218219) ligands like SYNPHOS and DIFLUORPHOS. nih.gov The general strategy for creating such ligands involves introducing coordinating atoms, typically phosphorus, onto the aryl rings.

A hypothetical synthetic pathway towards a chiral bisphosphine ligand derived from this compound could involve the following steps:

Directed ortho-lithiation: The hydroxyl group can direct metallation to the positions ortho to the carbinol carbon.

Phosphinylation: Reaction with a chlorophosphine, such as chlorodiphenylphosphine, would introduce phosphinyl groups onto the rings.

Resolution or Asymmetric Synthesis: The resulting racemic bisphosphine oxide could be resolved using chiral resolving agents, or an asymmetric synthesis could be developed to produce a single enantiomer.

Reduction: Reduction of the phosphine oxides yields the final chiral bisphosphine ligand.

Such ligands, possessing both central and axial chirality, are highly sought after in asymmetric catalysis. pnas.org The steric bulk from the ortho-methyl groups would create a defined chiral pocket around a metal center, influencing the enantioselectivity of catalytic transformations like asymmetric hydrogenation. nih.govresearchgate.net

Ligands derived from diaryl scaffolds, such as those potentially synthesized from this compound, are crucial in coordination chemistry. researchgate.net Bisphosphine ligands, for example, readily coordinate with transition metals like copper, gold, palladium, and platinum to form stable complexes. nih.govmdpi.com The geometry and electronic properties of the resulting metal complex are dictated by the ligand's structure—its bite angle, steric bulk, and the nature of the coordinating atoms.

These metal complexes are at the heart of homogeneous catalysis. For example, palladium complexes are workhorses in cross-coupling reactions, while rhodium and ruthenium complexes are extensively used in asymmetric hydrogenation. A chromium-mediated strategy for synthesizing hydrazine (B178648) derivatives highlights the role of metal complexes in activating small molecules, where ligand migration from the metal center to a nitrogen atom is a key step. acs.org Ligands derived from this compound could offer unique steric and electronic properties to modulate the reactivity and selectivity of such metal-catalyzed processes.

| Metal Center | Potential Ligand Type | Potential Application |

| Palladium (Pd) | Chiral Bisphosphine | Asymmetric Cross-Coupling Reactions |

| Rhodium (Rh) | Chiral Bisphosphine | Asymmetric Hydrogenation |

| Copper (Cu) | P,N-Ligand | Friedel-Crafts Alkylation |

| Chromium (Cr) | Diphosphine | N2 Functionalization |

Role in Materials Science and Polymer Chemistry

The rigid and bulky structure of this compound makes it a candidate for incorporation into advanced polymers. When used as a monomer in polycondensation reactions (e.g., to form polyesters or polycarbonates), the diarylmethanol unit can impart several desirable properties to the resulting material:

High Thermal Stability: The rigid aromatic rings contribute to a high glass transition temperature (Tg), making the polymer stable at elevated temperatures.

Amorphous Nature: The non-planar, bulky structure can disrupt polymer chain packing, leading to amorphous materials with good optical transparency.

High Refractive Index: Polymers rich in aromatic content often exhibit a high refractive index, a property useful for optical applications such as lenses and coatings.

As a precursor for specialty chemicals, this compound can be used to synthesize dyes, liquid crystals, or electronic materials where the specific three-dimensional shape and electronic properties of the molecule are critical.

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions that govern molecular recognition and self-assembly. nih.gov The shape and functional groups of a molecule determine its ability to act as a "host" for other "guest" molecules. rsc.org

While direct studies on this compound are limited, research on the closely related compound (2-methylphenyl)(phenyl)methanol provides significant insight. nih.govdoaj.org X-ray crystallography of this molecule reveals that it forms a hexameric aggregate in the solid state. This structure is held together by a ring of six O-H···O hydrogen bonds, creating a well-defined cyclic assembly. nih.gov

This propensity for self-assembly via hydrogen bonding suggests that this compound could form similar ordered structures. The two tolyl groups create a defined molecular cleft, which could potentially encapsulate small guest molecules, forming a host-guest complex. researchgate.netrsc.org The formation of such complexes is driven by a combination of hydrogen bonding, ion-dipole interactions, and van der Waals forces. rsc.org The design of such systems is crucial for developing molecular sensors, drug delivery vehicles, and other functional supramolecular materials.

Future Directions and Emerging Research Avenues for Bis 2 Methylphenyl Methanol

Development of Novel Synthetic Methodologies

The synthesis of diarylmethanols, including Bis(2-methylphenyl)methanol, is a cornerstone of organic chemistry, with continuous efforts to enhance efficiency, selectivity, and environmental compatibility. Future research in the synthesis of this compound is expected to concentrate on several key areas:

Catalytic Asymmetric Synthesis: A major thrust in the synthesis of diarylmethanols is the development of catalytic asymmetric methods to produce enantiomerically pure compounds. rsc.orgnih.govrsc.org Enantioenriched diarylmethanols are crucial intermediates for the synthesis of pharmaceuticals and other biologically active molecules. rsc.org Future methodologies for this compound will likely involve the design of novel chiral catalysts, such as those based on amino alcohols or ferrocene (B1249389) derivatives, to achieve high enantioselectivity. nih.govacs.org The use of organocatalysis and transition-metal catalysis will continue to be explored to provide practical and scalable routes to chiral this compound.

One-Pot and Sequential Reactions: To improve process efficiency and reduce waste, researchers are increasingly focusing on one-pot and sequential synthetic strategies. rsc.orgrsc.orgresearchgate.net These approaches combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. Future synthesis of this compound could benefit from the development of novel multi-component reactions or catalytic cascades that assemble the molecule from simple starting materials in a single, streamlined process.

Photocatalysis and Electrosynthesis: The use of visible light photocatalysis and electrosynthesis represents a green and sustainable approach to organic synthesis. nih.govbeilstein-journals.org These methods can enable the formation of chemical bonds under mild conditions, often with high selectivity. Future research may explore the photocatalytic or electrochemical synthesis of this compound, potentially from readily available precursors, thereby reducing the reliance on traditional, energy-intensive methods.

| Synthetic Approach | Key Advantages | Potential for this compound |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of chiral catalysts for stereoselective synthesis. |

| One-Pot Sequential Reactions | Increased efficiency, reduced waste | Streamlined synthesis from simple precursors. |

| Photocatalysis and Electrosynthesis | Sustainable, mild reaction conditions | Greener synthetic routes with high selectivity. |

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the potential to accelerate discovery and optimize processes. For this compound, these technologies hold significant promise.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the detailed mechanisms of synthetic reactions leading to this compound. This understanding can guide the rational design of more efficient and selective catalysts. By modeling the transition states and intermediates of catalytic cycles, researchers can identify key structural features that influence catalyst performance.

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing experimental data to predict the physicochemical properties and biological activities of this compound and its derivatives. digitellinc.comacs.orgresearchgate.net This can help in prioritizing synthetic targets and identifying molecules with desired characteristics for specific applications.

Optimization of Reaction Conditions: Machine learning models can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purities. researchgate.net By analyzing large datasets of reaction parameters, these models can identify the optimal combination of solvent, temperature, catalyst loading, and other variables.

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and rational catalyst design. |

| Machine Learning (ML) | Prediction of properties and optimization of synthetic conditions. |

Exploration of New Applications in Emerging Technologies

The unique structural features of diarylmethanols suggest that this compound and its derivatives could find applications in a variety of emerging technologies. While direct applications are still under investigation, the broader class of diarylmethanols provides a strong indication of potential future uses.

Medicinal Chemistry: Diaryl-methanol scaffolds are present in numerous biologically active compounds and are considered important pharmacophores. nih.govmdpi.commdpi.com They are found in antihistamines, antiarrhythmics, and other therapeutic agents. rsc.org Future research could explore the potential of this compound derivatives as novel drug candidates for a range of diseases. Structure-activity relationship (SAR) studies, aided by computational modeling, could lead to the discovery of potent and selective modulators of biological targets.

Materials Science: The rigid and well-defined three-dimensional structure of diarylmethanols makes them attractive building blocks for the development of new materials. nih.gov Derivatives of this compound could be incorporated into polymers, liquid crystals, or functional dyes. Their photophysical and electronic properties could be tuned by appropriate chemical modification, leading to applications in organic electronics, sensors, or advanced imaging.

Asymmetric Catalysis: Chiral diarylmethanols can themselves serve as ligands or catalysts in asymmetric synthesis. The hydroxyl group can act as a coordinating site for a metal center, while the bulky aryl groups can create a chiral environment that directs the stereochemical outcome of a reaction. Future work may involve the synthesis of chiral this compound and its evaluation as a catalyst or ligand in various asymmetric transformations.

| Application Area | Potential Role of this compound Derivatives |

| Medicinal Chemistry | Scaffolds for the development of new therapeutic agents. |

| Materials Science | Building blocks for functional polymers, dyes, and liquid crystals. |

| Asymmetric Catalysis | Chiral ligands or catalysts for stereoselective synthesis. |

Q & A

Q. What are the recommended synthetic routes for Bis(2-methylphenyl)methanol, and how can its purity be validated?

Methodological Answer:

- Synthesis: Common methods include Friedel-Crafts alkylation of toluene derivatives or reduction of the corresponding ketone (e.g., Bis(2-methylphenyl)ketone) using NaBH₄ or LiAlH₄. Grignard reactions with 2-methylbenzyl halides and formaldehyde are also viable.

- Purity Validation:

- HPLC: Use reverse-phase C18 columns with methanol/water gradients (70:30 v/v) and UV detection at 254 nm. Compare retention times against certified reference standards .

- NMR: Confirm structural integrity via ¹H/¹³C NMR, focusing on the benzylic alcohol proton (δ ~2.1 ppm for methyl groups, δ ~4.5 ppm for -CH₂OH) .

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol. Use SHELX-2018 for structure solution and refinement. Key parameters: space group determination, R-factor (<5%), and hydrogen-bonding networks .

- Validation Tools: Employ PLATON or Mercury to check for twinning, disorder, or missing electron density. Cross-reference with Cambridge Structural Database (CSD) entries for analogous structures .

Q. What analytical techniques are critical for distinguishing this compound from its regioisomers?

Methodological Answer:

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) at m/z 212.131 (calculated for C₁₅H₁₆O). Fragmentation patterns (e.g., loss of H₂O or methyl groups) aid differentiation .

- IR Spectroscopy: Identify O-H stretching (~3200–3600 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹ for ortho-substitution) .

Advanced Research Questions

Q. How can computational models predict the binding affinity of this compound to PD-L1?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into the PD-L1 hydrophobic channel (PDB: 5J89). Focus on interactions with Tyr56, Gln66, and Met115 .

- Graph Neural Networks (EGNN): Train models on PD-L1 inhibitor datasets to predict scaffold-hopping potential. Validate predictions via SPR (surface plasmon resonance) binding assays (KD < 100 nM) .

Q. What structural modifications enhance the inhibitory activity of this compound in PD-1/PD-L1 blockade?

Methodological Answer:

- Scaffold Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to strengthen π-π stacking. Replace the methanol group with bioisosteres (e.g., tetrazole) to improve solubility .

- X-ray Crystallography: Co-crystallize derivatives with PD-L1 to analyze dimer interface interactions. Measure buried surface area (BSA > 800 Ų) as a proxy for potency .

Q. How should researchers resolve contradictions between computational predictions and experimental binding data for this compound?

Methodological Answer:

- Data Triangulation:

- Validate docking results with ITC (isothermal titration calorimetry) to quantify ΔG and ΔH.

- Perform MD simulations (AMBER or GROMACS) to assess conformational stability over 100 ns trajectories.

- Cross-check with SPR or ELISA for IC₅₀ discrepancies .

Q. What protocols are recommended for studying oxidative degradation pathways of this compound?

Methodological Answer:

Q. How can in vitro assays evaluate the immunomodulatory effects of this compound?

Methodological Answer:

- T-cell Activation Assays: Co-culture human PBMCs with PD-L1⁺ cancer cells. Measure IFN-γ secretion (ELISA) post-treatment with 10 µM compound.

- Flow Cytometry: Quantify PD-1/PD-L1 blockade efficacy using anti-PD-1 antibodies (e.g., nivolumab) as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.